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Compound of Interest

Compound Name: Disperse orange 62
CAS No.: 37672-70-1
Cat. No.: B12361856
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and
precursors for the monoazo dye, Disperse Orange 62 (C.1. 11239). The synthesis involves a
multi-step process, beginning with the preparation of two key precursors: 2,6-dichloro-4-
nitroaniline and 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate. This is followed by the
diazotization of the aniline derivative and subsequent azo coupling with the benzoate coupling
component.

Core Synthesis Pathway
The synthesis of Disperse Orange 62 is achieved through the following sequential reactions:

o Synthesis of Precursor A (Diazo Component): Preparation of 2,6-dichloro-4-nitroaniline via
the chlorination of p-nitroaniline.

» Synthesis of Precursor B (Coupling Component): A two-step synthesis of 2-((2-cyanoethyl)
(phenyl)amino)ethyl benzoate, commencing with the cyanoethylation of N-
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phenylethanolamine to form 2-((2-cyanoethyl)(phenyl)amino)ethanol, followed by its
benzoylation.

e Final Dye Synthesis: The diazotization of 2,6-dichloro-4-nitroaniline and its subsequent azo
coupling reaction with 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate to yield Disperse
Orange 62.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the precursors
and the final dye product.

Molecular . . . .
Molecular . Typical Yield Melting Point
Compound Weight ( g/mol
Formula ) (%) (°C)
2,6-dichloro-4-
_ - CsHaCl2N202 207.01 87 - 96.6 185-194
nitroaniline
2-((2-cyanoethyl) High (Typical for
(phenyhamino)et  CiiH1aN20 190.24 Michael Not specified
hanol Additions)
2-((2-cyanoethyl) High (Typical for
(phenyl)amino)et  CisH1sN20:2 294.35 Schotten- Not specified
hyl benzoate Baumann)
Disperse Orange High (Typical for
P d C25H21CI2N50a4 526.37 an ( yp. Not specified
62 Azo Coupling)

Experimental Protocols
Synthesis of 2,6-dichloro-4-nitroaniline (Precursor A)

Multiple methods exist for the synthesis of 2,6-dichloro-4-nitroaniline from p-nitroaniline. Below
are two common protocols.

Protocol 1.A: Chlorination using Potassium Chlorate
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o Materials: p-Nitroaniline, concentrated hydrochloric acid, potassium chlorate, water, glacial

acetic acid, ethanol.

e Procedure:

In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric
acid, warming the mixture to 50°C.

Separately, prepare a solution of 16.4 g of potassium chlorate in 350 ml of water.

Gradually add the potassium chlorate solution to the p-nitroaniline solution from a
dropping funnel at approximately 25°C.

After the addition is complete, dilute the reaction mixture with a large volume of water to
precipitate the product.

Collect the precipitate by filtration and wash thoroughly with water, followed by a small
amount of alcohol.

Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic
acid and alcohol.

o Expected Yield: 87% of lemon-yellow needles with a melting point of 185-188°C.[2]

Protocol 1.B: Chlorination using Chlorine Bleaching Liquor

o Materials: p-Nitroaniline, dilute aqueous hydrochloric acid or nitric acid, chlorine bleaching

liquor (e.g., sodium hypochlorite solution), dispersing agent.

e Procedure:

o

o

[¢]

Suspend 1 mole of p-nitroaniline in 3-6 moles of dilute aqueous hydrochloric acid or nitric
acid containing a dispersing agent.

Cool the suspension to 5-10°C.

Introduce the chlorine bleaching liquor. The formation of 2-chloro-4-nitroaniline occurs at
5-10°C, followed by the formation of 2,6-dichloro-4-nitroaniline, initially at 15-20°C.
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o Once 90-95% conversion to the dichloro product is achieved, raise the temperature to
70°C without further addition of the bleaching liquor.

o Conduct post-chlorination by adding more chlorine bleaching liquor at a temperature
between 20°C and 70°C.[3]

Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl
benzoate (Precursor B)

This synthesis is a two-step process.
Step 2.A: Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethanol
o Reaction Type: Cyanoethylation (a Michael addition).

o Materials: N-phenylethanolamine, acrylonitrile, and a basic catalyst (e.g., sodium hydroxide
or a quaternary ammonium hydroxide).

e Generalized Procedure:
o In areaction vessel, dissolve N-phenylethanolamine in a suitable solvent.
o Add a catalytic amount of a strong base.

o Slowly add acrylonitrile to the reaction mixture, maintaining the temperature, as the
reaction is exothermic.

o Stir the mixture until the reaction is complete (monitored by TLC or GC).

o Neutralize the catalyst with a weak acid.

o The product can be isolated by extraction and purified by distillation or chromatography.
Step 2.B: Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate

o Reaction Type: Benzoylation (an esterification, often under Schotten-Baumann conditions).
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o Materials: 2-((2-cyanoethyl)(phenyl)amino)ethanol, benzoyl chloride, a base (e.g., pyridine or
agueous sodium hydroxide), and a suitable solvent (e.g., dichloromethane or a two-phase
system).

o Generalized Procedure:

[e]

Dissolve 2-((2-cyanoethyl)(phenyl)amino)ethanol in the chosen solvent.
o Add the base to the solution.

o Cool the mixture in an ice bath.

o Slowly add benzoyl chloride to the reaction mixture with vigorous stirring.
o Allow the reaction to proceed to completion.

o If using an aqueous base, separate the organic layer. Wash the organic layer with dilute
acid, water, and brine.

o Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and
remove the solvent under reduced pressure to obtain the crude product.

o Purify the product by recrystallization or column chromatography.

Synthesis of Disperse Orange 62

e Reaction Type: Diazotization followed by azo coupling.

o Materials: 2,6-dichloro-4-nitroaniline, sodium nitrite, a strong mineral acid (e.g., hydrochloric
acid or sulfuric acid), 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate, and a suitable solvent
system.

e Generalized Procedure:
o Diazotization:

» |n a beaker, suspend 2,6-dichloro-4-nitroaniline (1 equivalent) in a mixture of
concentrated hydrochloric acid and water.
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Stir the mixture vigorously to form a fine slurry.
= Cool the slurry to 0-5°C in an ice-salt bath with continuous stirring.

» |n a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water and cool the
solution to 0-5°C.

» Add the cold sodium nitrite solution dropwise to the cold aniline slurry over 15-20
minutes, ensuring the temperature does not rise above 5°C. This forms the diazonium
salt solution.[4]

o Azo Coupling:

» |n a separate reaction vessel, dissolve the coupling component, 2-((2-cyanoethyl)
(phenyl)amino)ethyl benzoate (1 equivalent), in a suitable solvent and cool to 0-5°C.
The pH may need to be adjusted depending on the specific coupling conditions.

» Slowly add the cold diazonium salt solution to the solution of the coupling component
with efficient stirring, maintaining the temperature between 0-5°C.

= Continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure
complete coupling.

» The precipitated Disperse Orange 62 dye is then collected by filtration.
» Wash the dye thoroughly with cold water until the filtrate is neutral.

= Dry the final product in an oven at 60-80°C.[4]

For higher purity, the dye can be recrystallized from a suitable solvent.

Mandatory Visualizations

The following diagrams illustrate the key synthesis pathways.

Chlorination

+ el p-Nitroaniline —=— | 2,6-dichloro-4-nitroaniline

+ KCIOs (or Cl2/H202)
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Caption: Synthesis of Precursor A: 2,6-dichloro-4-nitroaniline.
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Caption: Synthesis of Precursor B: 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Synthesis of Disperse
Orange 62]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12361856/docs#in-depth-technical-guide-to-the-
synthesis-of-disperse-orange-62]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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